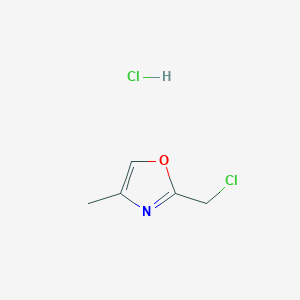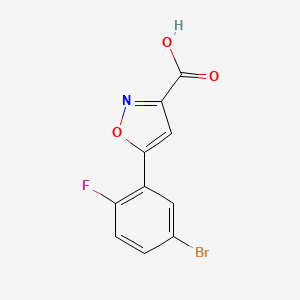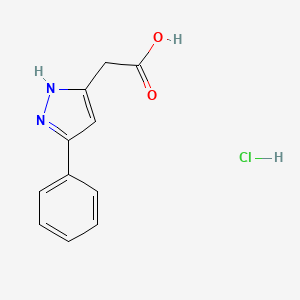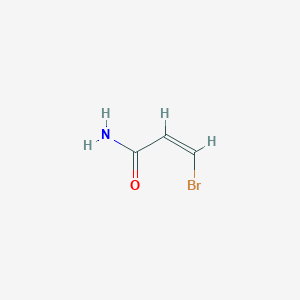
2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. It is known for its reactivity due to the presence of both a chloromethyl group and an oxazole ring, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride typically involves the chloromethylation of 4-methyl-1,3-oxazole. This can be achieved through the reaction of 4-methyl-1,3-oxazole with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds as follows:
Starting Materials: 4-methyl-1,3-oxazole, formaldehyde, hydrochloric acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Procedure: Formaldehyde is added dropwise to a solution of 4-methyl-1,3-oxazole in hydrochloric acid. The mixture is stirred for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale operations. Continuous flow reactors may be used to enhance the efficiency and safety of the process. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an aminomethyl derivative, while oxidation can produce an oxazole carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of various drugs, including antimicrobial and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride exerts its effects is primarily through its reactivity as an electrophile. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. This reactivity is exploited in drug design to create molecules that can selectively interact with biological targets, such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)thiazole hydrochloride
- 2-(Chloromethyl)benzoxazole hydrochloride
Uniqueness
Compared to these similar compounds, 2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of compounds with specific biological activities and chemical properties.
Eigenschaften
Molekularformel |
C5H7Cl2NO |
|---|---|
Molekulargewicht |
168.02 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-methyl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C5H6ClNO.ClH/c1-4-3-8-5(2-6)7-4;/h3H,2H2,1H3;1H |
InChI-Schlüssel |
FRQHPGNACPDYCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=N1)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B13517309.png)
![4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic Acid](/img/structure/B13517320.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13517332.png)
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B13517333.png)

![tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13517341.png)


![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)
![tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate](/img/structure/B13517389.png)


